Imidazo[1,2-D][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68457-58-9 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-8-7-3-5(9)6-1/h1-4H |
InChI Key |
KPJDWZAGEOPKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 D 1 2 3 Triazine and Its Derivatives
Classical Approaches to Imidazo[1,2-d]tandfonline.commdpi.combeilstein-journals.orgtriazine Ring Systems
Traditional methods for the synthesis of imidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazines have laid the groundwork for the development of more advanced strategies. These approaches typically involve multi-step sequences and rely on fundamental organic reactions.
Reductive Cyclization Strategies
Reductive cyclization is a key strategy for the formation of the triazine ring in fused heterocyclic systems. This approach often involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, the synthesis of (hetero)arene ring-fused tandfonline.commdpi.combeilstein-journals.orgtriazines can be accomplished through the reductive cyclization of nitrophenylhydrazides. mdpi.com This method has been successfully applied to produce various triazine derivatives in good yields. mdpi.com
Cyclization Reactions involving Hydrazides
Hydrazides are crucial intermediates in the synthesis of the 1,2,4-triazine (B1199460) ring. These functionalities can undergo cyclization with various reagents to form the desired heterocyclic core. A common approach involves the reaction of hydrazide derivatives with dicarbonyl compounds or their equivalents. For example, a series of novel benzo beilstein-journals.orgtandfonline.comimidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivatives were synthesized from 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles, which are essentially hydrazide precursors. mdpi.com These intermediates were reacted with different chloroformates to yield the target compounds. mdpi.com Another example is the intramolecular N1–C5 heterocondensation of thioxoimidazolidines with hydrazine (B178648) hydrate (B1144303) to form dihydroimidazo[5,1-c] tandfonline.commdpi.combeilstein-journals.orgtriazine-3,6-diones. beilstein-journals.org This reaction proceeds in high yield when performed in ethanol (B145695) with a large excess of hydrazine hydrate. beilstein-journals.org
The following table summarizes the synthesis of imidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivatives using hydrazide-based cyclization:
| Starting Material | Reagent | Product | Yield | Reference |
| 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles | Chloroformates | Benzo beilstein-journals.orgtandfonline.comimidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivatives | 26-38% | mdpi.com |
| Thioxoimidazolidines | Hydrazine hydrate | Dihydroimidazo[5,1-c] tandfonline.commdpi.combeilstein-journals.orgtriazine-3,6-diones | ~90% | beilstein-journals.org |
| 2-(1-hydrazino-1,2-oxopropylidene)imidazoline | Formaldehyde (B43269) | Imidazo[2,1-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivative | Not specified | tandfonline.com |
| 2-(1-hydrazino-1,2-oxopropylidene)imidazoline | Chloroacetyl chloride | Imidazo[2,1-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivative | Excellent | tandfonline.com |
Condensation Reactions with α-Haloketones
The reaction of amino-substituted heterocycles with α-haloketones is a well-established method for the construction of fused imidazole (B134444) rings. This reaction, often referred to as the Hantzsch thiazole (B1198619) synthesis when applied to thioamides, can be adapted for the synthesis of imidazo-fused systems. researchgate.net The general mechanism involves the nucleophilic attack of a ring nitrogen or an exocyclic amino group on the α-haloketone, followed by cyclization and dehydration. researchgate.net For instance, the treatment of 3-amino-1,2,4-triazine with 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one afforded an imidazo[1,2-b] tandfonline.commdpi.combeilstein-journals.orgtriazine derivative. clockss.org The regiochemistry of the cyclization can be influenced by the reaction conditions and the nature of the substituents. researchgate.netclockss.org
Modern Synthetic Strategies and Advancements
Contemporary synthetic chemistry has focused on developing more efficient and versatile methods for the construction of complex heterocyclic systems like imidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazines. These strategies often emphasize one-pot procedures, high atom economy, and the generation of molecular diversity.
One-Pot Reaction Sequences for Fused Systems
One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste. Several one-pot methods have been developed for the synthesis of imidazo[1,2-d] tandfonline.commdpi.combeilstein-journals.orgtriazine derivatives and related fused systems. A notable example is the synthesis of substituted 1,2,4-triazines from amides, 1,2-dicarbonyl compounds, and hydrazine hydrate in the presence of a base. researchgate.net This procedure involves the in-situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then cyclizes with hydrazine. researchgate.net Another one-pot approach involves the successive reactions of imidazo[4,5-e] tandfonline.commdpi.combeilstein-journals.orgtriazine with diethyl acetylenedicarboxylate (B1228247) and excess KOH to form imidazo[4,5-e] tandfonline.comresearchgate.netthiazino[2,3-c] tandfonline.commdpi.combeilstein-journals.orgtriazines. nih.gov
The following table provides examples of one-pot syntheses for related fused triazine systems:
| Starting Materials | Reagents | Product | Reference |
| Amides, 1,2-dicarbonyl compounds | Hydrazine hydrate, base | Substituted 1,2,4-triazines | researchgate.net |
| Imidazo[4,5-e] tandfonline.commdpi.combeilstein-journals.orgtriazine | Diethyl acetylenedicarboxylate, KOH | Imidazo[4,5-e] tandfonline.comresearchgate.netthiazino[2,3-c] tandfonline.commdpi.combeilstein-journals.orgtriazine | nih.gov |
| N-imidazo imines, dioxazolones | Rhodium(III) catalyst | Imidazo[1,2-a] tandfonline.comtandfonline.comresearchgate.nettriazines | nih.gov |
Annulation Reactions and Heteroannulations
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful tools for constructing fused heterocyclic systems. [4+2] domino annulation reactions have been developed for the efficient synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org Rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones represents a modern approach to synthesize azolo tandfonline.comtandfonline.comresearchgate.nettriazines, including imidazo[1,2-a] tandfonline.comtandfonline.comresearchgate.nettriazines. nih.gov This method offers a high degree of efficiency and functional group tolerance. Furthermore, base-catalyzed [4+2] annulation of ynones and acetates has been reported for the synthesis of 2-pyrones, showcasing a strategy that could be adapted for nitrogen-containing heterocycles.
Phase-Transfer Catalysis (PTC) in Imidazotriazine Synthesis
Phase-Transfer Catalysis (PTC) has been utilized as an effective technique in the synthesis of precursors for the imidazotriazine ring system. This methodology is particularly valuable for reactions involving reactants in immiscible phases.
A notable application of PTC is in the synthesis of ketene-S,S-acetals, which serve as crucial intermediates. tandfonline.comresearchgate.net In one approach, a ketene-S,S-acetal was prepared using a benzene-carbonate two-phase system with tetrabutylammonium (B224687) bromide acting as the phase-transfer catalyst. tandfonline.comresearchgate.nettandfonline.com This intermediate subsequently undergoes a series of transformations, including treatment with 1,2-diaminoethane, hydrolysis, bromination, and reaction with hydrazine, to yield a 2-(1-hydrazino-1,2-oxopropylidene)imidazoline precursor. tandfonline.comresearchgate.net This key intermediate can then be cyclized to form the imidazo[2,1-d] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine ring system. tandfonline.com For instance, treatment with formaldehyde in boiling ethanol leads to the formation of the fused imidazotriazine structure. tandfonline.com
Table 1: PTC-Facilitated Synthesis of Imidazotriazine Precursor
| Step | Reactants/Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| 1 | Carbon disulfide, Ethyl cyanoacetate, Methyl iodide | Benzene-carbonate, Tetrabutylammonium bromide (PTC) | Ketene-S,S-acetal | tandfonline.comresearchgate.net |
| 2 | Ketene-S,S-acetal, 1,2-Diaminoethane | - | 2-(2-oxopropylidene)imidazoline intermediate | tandfonline.comresearchgate.net |
| 3 | Imidazoline intermediate, Bromine | - | Brominated intermediate | tandfonline.comresearchgate.net |
| 4 | Brominated intermediate, Hydrazine | - | 2-(1-hydrazino-1,2-oxopropylidene)imidazoline | tandfonline.comresearchgate.net |
Electrophilic N-Amination Approaches
Electrophilic N-amination of imidazole-based precursors represents a key strategy for constructing the 1,2,4-triazine portion of the fused heterocyclic system. This method allows for the formation of N-aminoimidazoles, which can be subsequently cyclized to yield imidazotriazinones. nih.gov
A novel method for synthesizing imidazo[5,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-ones employs the electrophilic N-amination of 3H-imidazoles that contain a 4-carbonyl group as the pivotal step. nih.gov Various substituted imidazoles can undergo this N-amination, and the resulting N-aminoimidazoles are then cyclized under different conditions to produce the corresponding imidazotriazinones, a process that also allows for further diversification. nih.gov This strategy has been successfully applied in a formal synthesis of vardenafil. nih.gov Reagents like monochloramine (NH₂Cl) have been identified as excellent electrophilic ammonia (B1221849) reagents for the N-amination of various heterocycles, including pyrroles and indoles, with yields ranging from 45% to 97%. researchgate.netjst.go.jp This highlights the versatility and efficiency of N-amination in heterocyclic synthesis. researchgate.net
Cascade Reactions and Skeletal Rearrangements
Cascade reactions and skeletal rearrangements provide elegant and efficient pathways to complex imidazotriazine derivatives, often from more readily accessible isomers. These transformations can lead to significant changes in the heterocyclic framework, allowing access to novel structures.
One prominent example involves the base-catalyzed skeletal rearrangement of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines into the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. nih.govd-nb.info This rearrangement can be initiated by treating the starting thiazolotriazine with a base like triethylamine (B128534) or sodium alcoholates in an alcoholic solvent. nih.gov The reaction proceeds effectively for a wide range of substituents on the tricyclic core. nih.gov
Furthermore, cascade sequences involving hydrolysis and skeletal rearrangement have been developed. A series of imidazo[4,5-e] beilstein-journals.orgtandfonline.comthiazino[2,3-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines was synthesized from imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters in methanol (B129727) with excess potassium hydroxide (B78521). nih.govgrafiati.combeilstein-journals.org This process involves both the hydrolysis of the ester group and the expansion of the five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) ring. nih.govbeilstein-journals.org Interestingly, imidazo[4,5-e]thiazolo[3,2-b] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-6(7H)-ylidene)acetic acid esters can also serve as substrates, undergoing hydrolysis and thiazole ring expansion along with a change in the junction type from thiazolo[3,2-b] to thiazino[2,3-c]. nih.gov Another documented cascade involves a Michael addition/retro-Michael reaction/skeletal rearrangement sequence in the reaction of imidazo[4,5-e]thiazolo[3,2-b] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines with arylmethylidene derivatives of malononitrile. researchgate.net
Microwave-Assisted Organic Synthesis of Imidazobeilstein-journals.orgbeilstein-journals.orgnih.govtriazines
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazotriazines and related heterocycles. This technology often leads to significantly reduced reaction times, improved yields, and enhanced purity compared to conventional heating methods. clockss.orgrsc.orgmdpi.com
An efficient, microwave-assisted, three-component method has been developed for the synthesis of 4-aminoimidazo[1,2-a] beilstein-journals.orgtandfonline.comresearchgate.nettriazines. clockss.orgrsc.org The reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation proceeds regioselectively to furnish a library of novel imidazotriazine derivatives in good yields. rsc.org This method proved to be scalable and highly reproducible across different monomode microwave reactors. rsc.org For example, the reaction of 2-amino-4-phenylimidazole with cyanamide and triethyl orthoformate at 150 °C for 20 minutes yielded the product in 83%. rsc.org
Microwave irradiation has also been used to synthesize novel benzimidazo[1,2-d] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine ring systems. researchgate.net In this two-step process, the benzimidazole (B57391) ring is first constructed, followed by a ring closure to the tricyclic system, all under microwave irradiation. researchgate.net The use of microwave heating can dramatically improve reaction efficiency; in one case, a reaction that required 14 hours under conventional heating to achieve an 81% yield was completed with a higher yield under microwave conditions in a much shorter time. clockss.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source |
|---|---|---|---|
| Synthesis of 4-amino-7-phenylimidazo[1,2-a] beilstein-journals.orgtandfonline.comresearchgate.nettriazine | Not reported | 20 min, 83% | rsc.org |
| Synthesis of 2,4-diamino-6-aryl-1,3,5-triazines | 14 h, 81% | Shorter time, higher yield | clockss.org |
Regioselective Synthesis of Imidazobeilstein-journals.orgbeilstein-journals.orgnih.govtriazine Derivatives
Regioselectivity is a critical aspect of imidazotriazine synthesis, enabling the precise placement of substituents on the heterocyclic scaffold. Various strategies have been developed to control the outcome of cyclization and functionalization reactions.
One method for the regioselective synthesis of 7,8-dihydroimidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine-3,6(2H,4H)-dione derivatives involves a sequence of N3- and N1-alkylation of hydantoins, followed by a regioselective thionation and subsequent cyclization. beilstein-journals.orgbeilstein-journals.org The choice of reaction pathway is crucial; for example, cyclization via an N5–C5 ring fusion is favored over an N1–C2 cyclization, leading to the desired regioisomer. beilstein-journals.org The addition of molecular sieves was found to significantly improve the yields of the condensed products in this process. beilstein-journals.org
Another approach to regioselectivity is demonstrated in the synthesis of imidazo[4,5‐e] beilstein-journals.orgtandfonline.comthiazino[3,2‐b] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines. researchgate.net This method is based on the reaction of imidazotriazinethiones with ethyl phenylpropiolate, where a Michael-type addition to the triple bond is followed by an intramolecular cyclization that proceeds with high regioselectivity. researchgate.net Similarly, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters like DMAD or DEAD can be directed to selectively produce either imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines or, after a subsequent base-catalyzed rearrangement, the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines. nih.govd-nb.info
Stereoselective Synthesis of Imidazobeilstein-journals.orgbeilstein-journals.orgnih.govtriazine Derivatives
While less common than regioselective methods, stereoselective approaches to imidazotriazine derivatives have been developed, particularly for creating complex, three-dimensional structures. These methods are crucial for synthesizing compounds with specific spatial arrangements of atoms.
A notable example is the diastereoselective synthesis of dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles]. orcid.org This reaction highlights the ability to control the stereochemistry at multiple chiral centers within a complex, fused heterocyclic system. The study also investigated the isomerization pathways of these diastereomers in a basic medium, providing insight into their stereochemical stability. orcid.org Such advanced synthetic strategies are vital for creating structurally precise and complex molecules based on the imidazotriazine scaffold.
Functionalization of the Imidazo[1,2-d]beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Scaffold
The functionalization of a pre-formed imidazo (B10784944) beilstein-journals.orgbeilstein-journals.orgnih.govtriazine core is a key strategy for creating diverse libraries of compounds. This allows for late-stage diversification, where various functional groups can be introduced at specific positions on the heterocyclic ring system.
Cross-coupling reactions are also powerful tools for functionalization. A multi-step synthesis of benzo[e]imidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives demonstrated the functionalization of the imidazole portion via Suzuki coupling. mdpi.com This involved an initial bromination of the 1-position of the fused imidazole ring using N-bromosuccinimide (NBS), followed by a Suzuki coupling with various boronic acids to introduce new substituents. mdpi.com
Another synthetic route for novel benzo nih.govresearchgate.netimidazo[1,2-d] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives involves reacting 2-((2-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazole intermediates with different chloroformates. mdpi.com This reaction leads to the formation of the triazine ring and incorporates ester functionalities, as confirmed by spectroscopic analysis. mdpi.com Advanced methods, such as regioselective magnesiation and zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), have been reported for the selective functionalization of the related 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating techniques that could be applied to imidazotriazines. rsc.org
Table 3: Examples of Imidazo beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Functionalization
| Scaffold | Position | Reagents/Reaction Type | Introduced Group(s) | Source |
|---|---|---|---|---|
| Imidazo[2,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine | C-6 | Various electrophiles | Diversified electrophilic groups | sciforum.net |
| Benzo[e]imidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine | 1-position | 1. NBS (Bromination)2. Boronic acids (Suzuki coupling) | Aryl and heteroaryl groups | mdpi.com |
Modification of the Imidazotriazine Ring System
Modification of the core imidazotriazine ring system is a key strategy to access a range of derivatives with diverse properties. These modifications can involve reactions that alter the ring structure itself, such as ring-opening and rearrangement reactions.
One notable modification involves a cascade sequence of hydrolysis and skeletal rearrangement. For instance, imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazin-7(8H)-ylidene)acetic acid esters can be transformed into imidazo[4,5-e] researchgate.netdokumen.pubthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazines. thieme-connect.debeilstein-journals.org This reaction, induced by a base such as potassium hydroxide in methanol, involves both the hydrolysis of the ester group and an expansion of the thiazolidine ring to a thiazine ring. beilstein-journals.org This transformation highlights a method for modifying the fused heterocyclic system, leading to a different structural class.
Furthermore, the inherent electronic properties of the imidazotriazine system can be exploited for its modification. The π-deficient nature of the 7-methylimidazo[1,2-b]triazine ring, for example, makes it susceptible to electrophilic aromatic substitution, which allows for the introduction of various functional groups onto the ring. youtube.com
Another approach to ring system modification is through tandem reactions. A method has been developed for the synthesis of substituted thioglycolurils from 5,7-dialkyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazine-6-ones and functionally substituted aromatic aldehydes. researchgate.net This process involves a tandem hydrazone formation and a contraction of the triazine ring, demonstrating a significant alteration of the original imidazotriazine framework. researchgate.net
Introduction of Substituents at Specific Positions
The functionalization of the imidazotriazine core through the introduction of substituents at specific positions is crucial for modulating the biological and physicochemical properties of these compounds. Various synthetic strategies have been developed to achieve regioselective substitution on both the imidazole and triazine rings of the fused system.
One common approach is the direct introduction of substituents onto a pre-formed imidazotriazine scaffold. For example, the bromination of 7-methylimidazo[1,2-b]triazine at the 3-position yields 3-bromo-7-methylimidazo[1,2-b]triazine, which can then serve as a versatile precursor for further functionalization through cross-coupling reactions. youtube.com Similarly, electrophilic substitution reactions on imidazo[1,2-a]pyridines, a related class of fused heterocycles, can introduce substituents such as nitroso, ethoxycarbonyl, or arylazo groups into the imidazole ring. wikipedia.org
The synthesis of 8-aryl-4-imino-2,3,7,8-tetrahydro-imidazo[2,1-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazin-3(6H)-one derivatives showcases the introduction of substituents on the triazine portion of the ring system. libretexts.org In this case, various aryl groups can be incorporated at the 8-position, allowing for a systematic investigation of the structure-activity relationships. libretexts.org
Furthermore, the introduction of substituents can be achieved during the construction of the heterocyclic system. In the synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives as c-Met inhibitors, various substituents were introduced at the C-7 and C-8 positions. researchgate.net The choice of substituents at these positions was found to significantly influence the biological activity of the resulting compounds. researchgate.net
The following table summarizes selected examples of substituent introduction on the imidazotriazine and related scaffolds:
| Starting Material | Reagent/Condition | Position of Substitution | Resulting Substituent | Reference |
| 7-Methylimidazo[1,2-b]triazine | Bromine | 3-position | Bromo | youtube.com |
| Imidazo[1,2-a]pyridine | Hydroxyimidoyl chloride | Imidazole ring | Nitroso | wikipedia.org |
| 1-Aryl-2-hydrazono-imidazolidine | Ethyl oxamate | 8-position | Aryl | libretexts.org |
| Imidazo[1,2-a]pyridine derivative | Various reagents | C-7 and C-8 positions | Various substituents | researchgate.net |
Ipso-Substitution Reactions for Functionalization
Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than hydrogen at a specific position on the aromatic ring. researchgate.netmdpi.comucl.ac.uk This reaction can be a powerful tool for the functionalization of heterocyclic systems, including imidazotriazines, by allowing for the replacement of existing functional groups.
While specific examples of ipso-substitution on the Imidazo[1,2-d] researchgate.netresearchgate.netchimicatechnoacta.rutriazine core are not extensively documented, studies on related heterocyclic systems demonstrate the feasibility of this approach. For instance, in the 1,2,4-triazine series, the ipso-substitution of a cyano group has been reported as a method for the functionalization of the triazine ring. chimicatechnoacta.ru This suggests that a cyano-substituted imidazotriazine could potentially undergo ipso-substitution to introduce other functional groups.
Furthermore, research on imidazo[1,2-a]pyridines, which share a common imidazole substructure, has shown that ipso-electrophilic substitution can occur. researchgate.net A systematic study revealed that a nitroso group at the 3-position of 2-arylimidazo[1,2-a]pyridine can be ipso-substituted by bromine, and conversely, the bromine can be replaced by a nitroso group. researchgate.net An ipso-electrophilic substitution of a bromine atom by a nitro group has also been observed in 3-bromo-2-phenylimidazo[1,2-a]pyridine. researchgate.net These findings on a closely related ring system indicate the potential for similar transformations on the imidazotriazine scaffold.
The pre-functionalization of the 1,2,4-triazine ring through nucleophilic aromatic substitution (SNAr) and ipso-substitution (SNipso) reactions presents broad opportunities for creating diverse derivatives. researchgate.net This highlights the potential of ipso-substitution as a strategic tool in the synthesis of complex imidazotriazine-based molecules.
Synthesis of Specific Imidazoresearchgate.netresearchgate.netchimicatechnoacta.rutriazine Subclasses
Imidazo[1,2-d]researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole Derivatives
The synthesis of imidazo[1,2-d] researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole derivatives, which incorporate an additional oxadiazole ring fused to the imidazotriazine system, has been achieved through various synthetic routes.
One effective method involves a [3+2] cycloaddition reaction. For example, tricyclic imidazo researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole derivatives can be constructed through the reaction of 2-chloro-1H-benzo[d]imidazole with nitrile oxides. researchgate.net This strategy allows for the convenient synthesis of derivatives with a broad range of functional groups. researchgate.net
Another approach focuses on the synthesis of energetic compounds based on the imidazo[1,2-d] researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole backbone. A series of oxygen-containing fused-ring compounds were synthesized and characterized. The key step in one such synthesis is the annulation of 4-nitro-2-chloroimidazole to an amidoxime (B1450833) in the presence of a base like triethylamine.
A continuous-flow methodology has also been developed for the synthesis of diversely substituted imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazole derivatives. This method involves a multi-step sequence starting from carboxylic acids and provides the target compounds in high purity and yield.
The following table provides an overview of synthetic methods for Imidazo[1,2-d] researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole derivatives:
| Starting Materials | Key Reaction Step | Resulting Derivative | Reference |
| 2-Chloro-1H-benzo[d]imidazole, Nitrile oxides | [3+2] Cycloaddition | Tricyclic imidazo researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole derivatives | researchgate.net |
| 4-Nitro-2-chloroimidazole, Amidoxime | Annulation | Imidazo[1,2-d] researchgate.netresearchgate.netchimicatechnoacta.ruoxadiazole fused to a nitraminofurazan ring | |
| Aminopyridine carboxylic acids, Nitriles, Hydroxylamine | Continuous-flow multi-step synthesis | Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazole derivatives |
Imidazo[4,5-e]researchgate.netdokumen.pubthiazino[2,3-c]researchgate.netresearchgate.netchimicatechnoacta.rutriazines
The synthesis of the tetracyclic imidazo[4,5-e] researchgate.netdokumen.pubthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine system has been accomplished through rearrangement and cyclization strategies. It is important to note that the provided outline specifies Imidazo[4,5-e] researchgate.netchimicatechnoacta.ruthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazines, however, the available literature predominantly focuses on the researchgate.netdokumen.pubthiazino isomer.
A notable synthetic route involves a base-induced skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazines. thieme-connect.debeilstein-journals.org Treatment of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazin-7(8H)-ylidene)acetic acid esters with potassium hydroxide in methanol leads to a cascade sequence of hydrolysis and expansion of the thiazolidine ring to a thiazine ring, affording the desired imidazo[4,5-e] researchgate.netdokumen.pubthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazines. thieme-connect.debeilstein-journals.org This method is also applicable to substrates with different substituents on the methylidene fragment. beilstein-journals.org
A one-pot synthesis of 1,3-dimethylimidazo[4,5-e] researchgate.netdokumen.pubthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine has been demonstrated through the successive reactions of an imidazo[4,5-e] researchgate.netresearchgate.netchimicatechnoacta.rutriazine with diethyl acetylenedicarboxylate and excess potassium hydroxide. thieme-connect.de
Another regioselective synthesis involves the reaction of imidazotriazinethiones with ethyl phenylpropiolate in the presence of a base such as potassium carbonate or sodium methoxide (B1231860) in methanol. This synthesis proceeds via a Michael-type addition of the imidazotriazinethione to the triple bond of the propiolate, followed by intramolecular cyclization to yield the imidazo[4,5-e] researchgate.netdokumen.pubthiazino[2,3-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine derivatives.
Imidazo[5,1-c]researchgate.netresearchgate.netchimicatechnoacta.rutriazine-3,6(2H,4H)-dione Derivatives
A regioselective synthesis for 7,8-dihydroimidazo[5,1-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine-3,6(2H,4H)-dione derivatives has been developed, providing a versatile scaffold for drug discovery. researchgate.netmdpi.com This synthetic strategy allows for broad structural variation. researchgate.net
The synthesis commences with the successive N3- and N1-alkylation of hydantoins. researchgate.net The alkylation reactions of hydantoins are well-established, and the regioselectivity can be controlled by the choice of alkylating agents and reaction conditions. researchgate.net Following the dialkylation of the hydantoin (B18101) core, a regioselective thionation is performed. researchgate.net
The key cyclization step to form the imidazo[5,1-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine-3,6-dione ring system is achieved through the reaction of the resulting thioxoimidazolidines with hydrazine hydrate. researchgate.net This intramolecular N1-C5 heterocondensation proceeds in high yield under reflux in ethanol with an excess of hydrazine hydrate. researchgate.net
Finally, further functionalization can be achieved through N-alkylation of the formed imidazotriazine ring system, allowing for the introduction of additional substituents. researchgate.net
The following table summarizes the key steps in the synthesis of 7,8-dihydroimidazo[5,1-c] researchgate.netresearchgate.netchimicatechnoacta.rutriazine-3,6(2H,4H)-dione derivatives:
| Step | Reaction | Reagents and Conditions | Reference |
| 1 | N-Alkylation of Hydantoins | Alkyl halides, NaH or K₂CO₃ | researchgate.net |
| 2 | Thionation | Lawesson's reagent | researchgate.net |
| 3 | Cyclization | Hydrazine hydrate, EtOH, reflux | researchgate.net |
| 4 | N-Alkylation | Alkyl halides, NaH, DMF | researchgate.net |
Imidazo[2,1-d]tandfonline.comrsc.orgresearchgate.nettriazine Derivatives
A novel approach to synthesizing imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine derivatives involves the use of a key intermediate, Z-(l-hydrazino-1,2-oxopropylidene)imidazoline. tandfonline.com This intermediate is prepared through a multi-step process starting from a ketene-S,S-acetal. tandfonline.com The synthesis of the initial ketene-S,S-acetal is achieved with high yield using phase-transfer catalysis (PTC) conditions. tandfonline.com
The key intermediate, Z-(l-hydrazino-1,2-oxopropylidene)imidazoline, can be cyclized with various reagents to form the desired imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine core. tandfonline.com For instance, treatment with formaldehyde in boiling ethanol yields the parent imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine. tandfonline.com Alternatively, reaction with chloroacetyl chloride in acetic acid, followed by cyclization, produces the corresponding 5-oxo derivative. tandfonline.com Further functionalization of this derivative can be achieved by reacting it with morpholine (B109124) or piperidine (B6355638) to introduce cyclic amino-methyl groups. tandfonline.com
The structures of these newly synthesized compounds have been confirmed through elemental analyses and spectral data. tandfonline.com
Table 1: Synthesis of Imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine Derivatives
| Starting Material | Reagent | Product |
| Z-(l-hydrazino-1,2-oxopropylidene)imidazoline | Formaldehyde | Imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine |
| Z-(l-hydrazino-1,2-oxopropylidene)imidazoline | Chloroacetyl chloride | 5-Oxo-imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine derivative |
| 5-Oxo-imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine derivative | Morpholine/Piperidine | 5-Cyclic-aminomethyl-imidazo[2,1-d] tandfonline.comrsc.orgresearchgate.nettriazine derivatives |
Imidazo[1,2-a]tandfonline.commdpi.comnih.govtriazines
A diversity-oriented synthesis of imidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines has been developed through an I2-mediated annulation of 2-amino tandfonline.commdpi.comnih.govtriazines with various ketones. rsc.org This method allows for the functionalization of both electron-rich and electron-poor acetophenones, heterocyclic ketones, and propiophenone (B1677668) with 2-amino- tandfonline.commdpi.comnih.govtriazines. rsc.org
By modifying the reaction conditions, it is possible to obtain another class of imidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines that are tethered with an additional 1,2-dicarbonyl motif through a combination of annulation and C–H functionalization. rsc.org These synthetic methods are described as being straightforward and applicable on a gram scale. rsc.org
Another synthetic route involves a one-pot, three-component reaction of trialkyl orthoesters and 2-aminoimidazoles with cyanamide, which has been shown to be highly selective for producing 2-alkyl-substituted 4-aminoimidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines. researchgate.net The synthesis of aroylimidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines can be achieved rapidly and under mild conditions by reacting 2-amino-triazines with 1,3-dicarbonyl compounds using N-Bromosuccinimide (NBS). researchgate.netrsc.org
The synthesis of the imidazo[1,2-a] tandfonline.commdpi.comnih.govtriazine scaffold can also begin with cyanuric chloride. acs.org Nucleophilic substitution with arylamines at low temperatures, followed by a reaction with ammonia in a one-pot procedure, yields mono-substituted intermediates that can be further cyclized. acs.org
Table 2: Synthetic Approaches to Imidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines
| Reactants | Reagent/Condition | Product |
| 2-Amino tandfonline.commdpi.comnih.govtriazines, Ketones | I2-mediated annulation | Imidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines |
| Trialkyl orthoesters, 2-Aminoimidazoles, Cyanamide | One-pot, three-component reaction | 2-Alkyl-substituted 4-aminoimidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines |
| 2-Amino-triazines, 1,3-Dicarbonyl compounds | NBS | Aroylimidazo[1,2-a] tandfonline.commdpi.comnih.govtriazines |
| Cyanuric chloride, Arylamines, Ammonia | One-pot nucleophilic substitution | Mono-substituted triazine intermediates |
Benzoresearchgate.netnih.govimidazo[1,2-d]tandfonline.comrsc.orgresearchgate.nettriazine Derivatives
A series of novel benzo researchgate.netnih.govimidazo[1,2-d] tandfonline.comrsc.orgresearchgate.nettriazine derivatives have been designed and synthesized through a practical and convenient reaction pathway. mdpi.comnih.gov The synthesis starts from the preparation of intermediates such as 2-(halogenated alkyl)-1H-benzo[d]imidazoles and 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles. mdpi.comnih.gov
The subsequent reaction of these intermediates with different chloroformates, using triethylamine (Et3N) as an acid-binding agent to promote the nucleophilic substitution, yields the target benzo researchgate.netnih.govimidazo[1,2-d] tandfonline.comrsc.orgresearchgate.nettriazine derivatives with yields ranging from 26–38%. mdpi.com
The structures of all the synthesized compounds were thoroughly characterized using FT-IR, 1H NMR, 13C NMR, and EI-MS. mdpi.comnih.gov In one instance, the structure of a specific compound was further confirmed by single-crystal X-ray diffraction analysis. mdpi.com The spectroscopic data provided clear evidence for the formation of the desired fused heterocyclic system. mdpi.com For example, the 1H NMR spectra showed characteristic signals for the aromatic protons and the methylene (B1212753) protons of the 1,2,4-triazine ring, while the 13C NMR spectra revealed the presence of the carbonyl group and the aromatic carbons. mdpi.com
Table 3: Spectroscopic Data for Benzo researchgate.netnih.govimidazo[1,2-d] tandfonline.comrsc.orgresearchgate.nettriazine Derivatives
| Spectroscopic Technique | Characteristic Signals |
| FT-IR | Absorption at 1740–1790 cm⁻¹ (C=O group) |
| 1H NMR | Aromatic protons (6.94–8.02 ppm), 1,2,4-triazine methylene protons (5.12–5.84 ppm) |
| 13C NMR | C=O groups (150.24–153.56 ppm), Aromatic carbons (113.83–149.01 ppm) |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis Methods
Spectroscopic analysis is fundamental to the characterization of the Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine core. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to elucidate the complex structures of these fused heterocyclic systems.
NMR spectroscopy is an indispensable tool for the structural analysis of Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivatives. Through various NMR experiments, it is possible to map out the proton and carbon skeletons of the molecule, providing unequivocal evidence for the proposed structures.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For derivatives of Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine, the chemical shifts (δ) of protons are influenced by the electronic nature of the fused ring system and the presence of various substituents.
In a series of synthesized benzo sigmaaldrich.comresearchgate.netimidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivatives, the aromatic protons typically resonate in the range of δ 6.94–8.02 ppm. nih.gov The protons of a methylene (B1212753) group at the 6-position of the 1,2,4-triazine (B1199460) ring have been observed between δ 5.12–5.84 ppm. nih.gov The specific chemical shifts and coupling patterns are essential for confirming the substitution pattern on the aromatic rings and the integrity of the heterocyclic core. For instance, the analysis of ¹H NMR spectra of various triazines allows for the identification of changes in chemical shifts of protons ortho to substituents, which is sensitive to the electronic structure alterations caused by ring fusion. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Benzo sigmaaldrich.comresearchgate.netimidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine Derivatives
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.94 – 8.02 |
| Methylene Protons (at C6) | 5.12 – 5.84 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms in Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivatives are characteristic of their electronic environment.
For benzo sigmaaldrich.comresearchgate.netimidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivatives, the carbon atoms of the aromatic rings typically appear in the range of δ 113.83–149.01 ppm. nih.gov Carbons involved in carbonyl groups (C=O), if present as substituents, are found further downfield, between δ 150.24–153.56 ppm. nih.gov The carbon at the 2-position of the benzimidazole (B57391) moiety resonates in the range of δ 55.01–73.73 ppm, while the carbon at the 6-position of the 1,2,4-triazine ring is observed at δ 48.07–53.90 ppm. nih.gov These distinct chemical shift ranges are vital for confirming the successful synthesis of the fused ring system.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Benzo sigmaaldrich.comresearchgate.netimidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 113.83 – 149.01 |
| Carbonyl Carbon (C=O) | 150.24 – 153.56 |
| C2 of Benzimidazole | 55.01 – 73.73 |
| C6 of 1,2,4-Triazine | 48.07 – 53.90 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are powerful methods for establishing the connectivity between protons and carbons. libretexts.org These experiments generate a correlation map showing which protons are directly attached to which carbon atoms. libretexts.orgsdsu.edu
In an HSQC or HMQC spectrum of an Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivative, a cross-peak appears at the intersection of the ¹H chemical shift of a proton and the ¹³C chemical shift of the carbon it is bonded to. youtube.com This provides unambiguous assignment of both proton and carbon signals, which can be challenging in complex molecules using only 1D NMR spectra. emerypharma.com For example, this technique can definitively link the methylene proton signals (δ 5.12–5.84 ppm) to the C6 carbon signal (δ 48.07–53.90 ppm) in the triazine ring of the aforementioned benzo-fused derivatives. nih.gov Another important 2D technique, Heteronuclear Multiple Bond Correlation (HMBC), provides information about longer-range couplings (2-4 bonds), helping to piece together the entire molecular structure by connecting different fragments of the molecule. libretexts.orgmdpi.com
Nitrogen-15 NMR spectroscopy is a valuable, though less commonly used, technique for characterizing nitrogen-containing heterocycles like Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, including hybridization, bonding, and participation in aromatic systems.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For derivatives of Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine, IR spectroscopy can confirm the presence of key structural features. In a series of benzo sigmaaldrich.comresearchgate.netimidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine derivatives, a characteristic absorption band for the carbonyl (C=O) group was observed in the range of 1740–1790 cm⁻¹. nih.gov The IR spectra of related triazine compounds also show characteristic absorption bands for C=O groups around 1685 cm⁻¹ and for N-H moieties at approximately 3206 cm⁻¹. acs.org Breathing modes of the imidazo-fused ring system are expected in the 700-800 cm⁻¹ spectral range. mdpi.com
Table 3: Typical IR Absorption Frequencies for Imidazo[1,2-d] nih.govnih.govsigmaaldrich.comtriazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1740 – 1790 |
| N-H Stretch | ~3206 |
| Imidazo (B10784944) Ring Breathing | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like imidazo[1,2-d] nih.govresearchgate.netnih.govtriazine. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in characteristic absorption bands.
For structurally related imidazo[1,2-a]azine derivatives, two primary absorption bands are typically observed. One band, appearing around 280 nm, is attributed to π → π* transitions within the aromatic system. A second band, often observed at approximately 315 nm, is associated with intramolecular charge transfer (ICT) transitions. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core, as well as the polarity of the solvent.
In a study of novel reactive fluorescent triazine derivatives, intense absorption bands in the range of 280-310 nm were linked to the oxazole (B20620) chromophore, with the molar extinction coefficient being indicative of the planarity of the molecular structure. researchgate.net Theoretical studies on 1,2,4-triazine-based materials using time-dependent density functional theory (TD-DFT) have shown that their UV-Vis absorption spectra are typically located in the 300 to 450 nm range. nih.gov These findings suggest that the electronic transitions in imidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivatives are likely to involve a complex interplay of π → π* and ICT transitions, sensitive to structural and environmental factors.
Table 1: Representative UV-Vis Absorption Data for Related Triazine Derivatives
| Compound Class | λmax (nm) | Solvent | Reference |
| Imidazo[1,2-a]azine derivative | ~280, ~315 | Various | researchgate.net |
| Reactive fluorescent triazine | 280-310 | Not Specified | researchgate.net |
| 1,2,4-Triazine dye derivatives | 300-450 | Not Specified | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of imidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.
The fragmentation patterns observed in the mass spectra offer valuable structural information. In the electron impact mass spectra of a series of 5-substituted 1,3,5-triazin-2-ones, fragmentation pathways were elucidated using high-resolution and metastable peak data. beilstein-journals.org Common fragmentation processes for 1,2,4-triazine derivatives involve cleavage and rearrangement, often resulting in relatively small molecular ion peaks. derpharmachemica.com For instance, the mass spectra of some 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives show fragmentation pathways that include the loss of small molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). derpharmachemica.com
In a study on ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govresearchgate.netnih.govtriazin-3-yl)formates, a closely related isomeric system, the molecular structure was confirmed by EI-MS, among other techniques. nih.gov The fragmentation of these complex systems can be intricate, often involving multiple pathways. For example, the fragmentation of 1,2,4-triazino[1,2-b]phthalazine-5,10-diones has been shown to proceed via distinct pathways, including the loss of a bromine atom from the molecular ion to form a stable cation. raco.cat
Table 2: Common Fragmentation Patterns in Triazine Derivatives
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Reference |
| Molecular Ion | HCN | [M-27]+ | derpharmachemica.com |
| Molecular Ion | C₂H₂ | [M-26]+ | derpharmachemica.com |
| Molecular Ion | Br | [M-79/81]+ | raco.cat |
X-ray Crystallography for Definitive Structural Confirmation
The crystal structure of a derivative of the isomeric system, ethyl 1-(4-oxo-8-(4-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govresearchgate.netnih.govtriazin-3-yl)formate, has been determined, confirming its molecular structure. nih.gov In another example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was solved, revealing a triclinic crystal system with the P-1 space group. mdpi.com
The analysis of a 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] nih.govresearchgate.netderpharmachemica.comtriazin-5-amine derivative showed a monoclinic (P21/n) symmetry, with the triazine ring adopting a flattened boat conformation. mdpi.com These studies highlight the power of X-ray crystallography in providing detailed structural insights that are crucial for understanding the chemical and biological properties of these complex heterocyclic systems.
Table 3: Representative Crystallographic Data for a Related Triazine Derivative
| Parameter | 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] nih.govresearchgate.netderpharmachemica.comtriazin-5-amine mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.3326(5) |
| b (Å) | 19.4897(14) |
| c (Å) | 8.6586(6) |
| α (°) | 90 |
| β (°) | 106.069(2) |
| γ (°) | 90 |
| V (ų) | 1189.06(14) |
| Z | 4 |
Application of Advanced Characterization Techniques for Novel Imidazo[1,2,d]nih.govresearchgate.netnih.govtriazine Systems
The application of this suite of advanced characterization techniques is fundamental to the successful synthesis and development of novel imidazo[1,2-d] nih.govresearchgate.netnih.govtriazine systems. The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines and their subsequent rearrangement has been monitored and confirmed using techniques such as ¹H NMR and HRMS. nih.gov These methods are crucial for distinguishing between isomers and confirming the regioselectivity of reactions. The structural confirmation of novel derivatives is consistently reliant on a combination of spectroscopic data, including IR, NMR, and mass spectrometry, often culminating in a definitive X-ray crystal structure analysis. nih.gov The integration of these techniques provides a comprehensive understanding of the structure and properties of new chemical entities within the imidazo[1,2-d] nih.govresearchgate.netnih.govtriazine class.
Mechanistic Investigations of Imidazo 1,2 D 1 2 3 Triazine Reactions
Proposed Reaction Mechanisms for Synthesis Pathways
The formation of the imidazo (B10784944) nih.govresearchgate.netnih.govtriazine core and its derivatives proceeds through a variety of mechanistic pathways, often involving multi-step sequences or cascade reactions.
One prominent mechanism involves a base-induced skeletal rearrangement. For instance, the synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govresearchgate.netnih.govtriazines has been achieved through a cascade sequence involving the hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazin-7(8H)-ylidene)acetic acid esters. nih.gov This transformation is initiated by treatment with potassium hydroxide (B78521) in methanol (B129727), leading to ester group hydrolysis and an expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) ring. nih.gov
Another approach is the 1,3-dipolar cycloaddition of triazinium ylides. In this method, synthetically accessible 1,2,4-triazines are first alkylated to form stable 1-alkyl-1,2,4-triazinium salts. nih.govacs.org These salts serve as precursors to triazinium ylides, which are generated in situ and react with electron-poor dipolarophiles to yield polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines in a single step. nih.govacs.org
The condensation of heterocyclic precursors is also a common strategy. Novel imidazo[2,1-c] nih.govresearchgate.netnih.govtriazine derivatives can be synthesized from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones, which act as key intermediates. researchgate.net These intermediates react with various reagents like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives to construct the fused triazine ring. researchgate.net
Furthermore, iodine-mediated annulation provides a pathway for synthesizing imidazo[1,2-a] nih.govresearchgate.netnih.govtriazines from 2-amino nih.govresearchgate.netnih.govtriazines and various ketones. rsc.org A related method employs N-Bromosuccinimide (NBS) to mediate the coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds, affording aroylimidazo[1,2-a] nih.govresearchgate.netnih.govtriazines. rsc.org
The reaction of imidazotriazinethiones with ethyl phenylpropiolate in the presence of a base like sodium methoxide (B1231860) proceeds via a Michael-type addition of the thione to the triple bond, which is then followed by an intramolecular cyclization to form the final product. researchgate.net
| Starting Materials | Reagents/Conditions | Key Mechanistic Steps | Product Class |
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazine esters | KOH, Methanol | Hydrolysis, Skeletal Rearrangement | Imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govresearchgate.netnih.govtriazines |
| 1,2,4-Triazines | 1. Alkylation 2. Base, Dipolarophile | Ylide formation, 1,3-Dipolar Cycloaddition | Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines |
| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones | Pyruvic acid, Chloroacetyl chloride, etc. | Condensation, Cyclization | Imidazo[2,1-c] nih.govresearchgate.netnih.govtriazine derivatives |
| 2-Amino nih.govresearchgate.netnih.govtriazines and Ketones | I₂ | I₂-mediated Annulation | Imidazo[1,2-a] nih.govresearchgate.netnih.govtriazines |
| Imidazotriazinethiones and Ethyl phenylpropiolate | MeONa, Methanol | Michael Addition, Intramolecular Cyclization | Imidazo[4,5‐e] nih.govresearchgate.netthiazino[3,2‐b] nih.govresearchgate.netnih.govtriazines |
Electron Density Redistribution and Bond Cleavage Studies
The reactivity and stability of the imidazotriazine ring system are governed by the distribution of electron density, and transformations often involve significant electronic rearrangement and specific bond cleavages.
In the acid-mediated formation of certain rearranged products, a proposed mechanism involves the redistribution of electron density within the molecule following the protonation of a carbonyl group. nih.govbeilstein-journals.org This redistribution can weaken and ultimately lead to the cleavage of a C–N bond within the triazine ring, initiating a cascade of further transformations. nih.govbeilstein-journals.org
Studies involving low-energy electron attachment to related imidazotetrazine compounds, such as temozolomide, provide valuable models for understanding bond cleavage in these heterocyclic systems. frontiersin.orgfrontiersin.org Upon single electron attachment, the tetrazine ring can open along a N–N bond, leading to fragmentation and the formation of a stable imidazole-carboxamide species. frontiersin.orgfrontiersin.org This ring cleavage is the driving force of the molecule's reactivity upon electron attachment. frontiersin.orgfrontiersin.org Similar studies on tirapazamine, which contains a triazine ring, show that electron attachment can induce the opening of the triazine ring, leading to the dissociation of stable nitrogen-containing species while leaving other fused rings, like a benzene (B151609) ring, intact. nih.gov
The coordination of a 1,2,4-triazine (B1199460) ring to a metal center, such as Rhenium(I), also significantly alters its electronic properties. northumbria.ac.uk Infrared spectroscopy data suggest that upon coordination, the 1,2,4-triazine ring experiences a greater degree of electron density depletion compared to analogous 1,2,4,5-tetrazine (B1199680) systems. northumbria.ac.uk This is attributed to a combination of better sigma donation from the triazine ligand and less back-donation from the metal center. northumbria.ac.uk This electronic perturbation can, in turn, accelerate reactions such as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. northumbria.ac.uk
Role of Intermediates in Imidazotriazine Formation
In the base-catalyzed rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazines, a ring-opened form has been identified as a key intermediate. nih.govbeilstein-journals.org Monitoring the reaction by ¹H NMR spectroscopy showed that under conditions of excess KOH in methanol, the starting material undergoes hydrolysis to form a transient ring-opened species, which reaches its maximum concentration before cyclizing to the final, more stable rearranged product. nih.govbeilstein-journals.org
The synthesis of pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines via 1,3-dipolar cycloaddition relies on the formation of specific intermediates. nih.govacs.org The initial step is the alkylation of a 1,2,4-triazine to produce a stable 1-alkyl-1,2,4-triazinium salt. nih.govacs.org This salt is not the reactive species itself but serves as a direct precursor to the key intermediate: a triazinium ylide, which is generated in situ by the action of a base and subsequently undergoes the cycloaddition reaction. nih.govacs.org
In other synthetic routes, an entire heterocyclic precursor can be considered a key intermediate. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones are synthesized and isolated before being used as the foundational block for constructing the fused triazine ring through reactions with various electrophiles. researchgate.net Similarly, the cyclization of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters proceeds through an intermediate Michael adduct, which then undergoes cyclization. nih.gov
| Reaction Type | Key Intermediate(s) | Formation Method | Subsequent Transformation |
| Skeletal Rearrangement | Ring-opened hydrolytic species | Base-catalyzed hydrolysis of ester and ring opening | Intramolecular cyclization to form a rearranged thiazine ring |
| 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium salts, Triazinium ylides | Alkylation of 1,2,4-triazine, followed by in situ deprotonation | Cycloaddition with a dipolarophile |
| Condensation/Cyclization | 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones | Reaction of imidazolinones with hydrazine (B178648) hydrate (B1144303) | Reaction with electrophiles (e.g., pyruvic acid) to form the triazine ring |
| Michael Addition/Cyclization | Michael adducts | Addition of a thione to an activated alkyne | Intramolecular cyclization |
Regioselectivity and Diastereoselectivity in Reaction Mechanisms
Control of regioselectivity and diastereoselectivity is a critical aspect of synthesizing structurally defined imidazotriazine derivatives. The reaction mechanism and conditions play a pivotal role in determining the outcome.
High regioselectivity is observed in the synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazino[3,2-b] nih.govresearchgate.netnih.govtriazines from the reaction of imidazotriazinethiones with ethyl phenylpropiolate. researchgate.net The reaction is initiated by a Michael-type addition, and the subsequent intramolecular cyclization occurs regioselectively. researchgate.net Similarly, the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads exclusively to thiazolo[3,2-b]-1,2,4-triazines, with the regioisomeric thiazolo[2,3-c] derivatives not being formed under these conditions. nih.gov However, the initially formed linear imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can be rearranged under basic conditions to the isomeric angular imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines, demonstrating that selectivity can be directed post-synthesis. nih.gov
The 1,3-dipolar cycloadditions of triazinium ylides with electron-poor dipolarophiles can also be highly selective. nih.govacs.org Experimental data, supported by DFT calculations, have demonstrated that these reactions can proceed with high levels of both regioselectivity and diastereoselectivity. nih.govacs.org For example, the reaction with acrylonitrile (B1666552) yielded two diastereomers of a single regioisomer. acs.org
The NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds is reported to proceed with excellent regioselectivity. rsc.org Likewise, inverse electron demand aza-Diels-Alder reactions involving 1,2,4-triazines can exhibit high regioselectivity in the formation of pyridine (B92270) products. researchgate.net The presence of an electron-accepting substituent at position 3 of the triazine is crucial for the success of this reaction. researchgate.net
| Reaction | Selectivity Type | Controlling Factors | Outcome |
| Reaction of imidazotriazinethiones with ethyl phenylpropiolate | Regioselective | Nature of reactants, intramolecular cyclization pathway | Formation of imidazo[4,5‐e] nih.govresearchgate.netthiazino[3,2‐b] nih.govresearchgate.netnih.govtriazines |
| 1,3-Dipolar Cycloaddition of triazinium ylides | Regio- and Diastereoselective | Electronic nature of dipolarophile, steric factors | Polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines with defined stereochemistry |
| NBS-mediated coupling of 2-amino-1,3,5-triazines | Regioselective | Reaction mechanism mediated by NBS | Aroylimidazo[1,2-a] nih.govresearchgate.netnih.govtriazines |
| Reaction of 3-thioxo-1,2,4-triazin-5-ones with DMAD | Regioselective | Cyclization of the intermediate Michael adduct | Exclusive formation of thiazolo[3,2-b]-1,2,4-triazines |
Computational Chemistry and Theoretical Studies
Quantum Chemical Methods for Molecular Studies
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine. These computational techniques are employed to predict molecular structures, spectroscopic characteristics, and various other physicochemical properties. By solving the Schrödinger equation, or an approximation of it, these methods can model the behavior of electrons within a molecule. aps.org
A prominent application of quantum chemistry is the prediction of molecular geometry. By finding the minimum energy conformation on the potential energy surface, researchers can determine stable three-dimensional structures. Furthermore, these methods are invaluable for interpreting experimental data. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm or elucidate the structure of newly synthesized compounds. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method in this context due to its favorable balance of computational cost and accuracy. longdom.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational studies on heterocyclic systems, including those related to the Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine core. longdom.org This method is used to investigate electronic structure and properties by calculating the electron density rather than the complex multi-electron wavefunction. longdom.orgnih.gov A typical approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. semanticscholar.orgekb.eg
DFT applications for this class of compounds are diverse:
Structural Optimization: DFT is used to determine the most stable (lowest energy) three-dimensional arrangement of atoms in the molecule. ekb.eg The calculated bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Spectroscopic Analysis: Theoretical IR and NMR spectra can be simulated. semanticscholar.org This aids in the assignment of experimental spectral bands, providing a deeper understanding of the molecule's vibrational modes and chemical environment. semanticscholar.orgresearchgate.net
Electronic Properties: DFT is crucial for analyzing Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. najah.eduresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net
Reactive Site Investigation: The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the charge distribution across the molecule. najah.edu It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions. najah.edu
Molecular Modeling and Docking Studies to Elucidate Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule, such as an Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine derivative, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com These studies are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govfrontiersin.org
The process generally involves several steps:
3D Structure Preparation: Three-dimensional structures of the ligands (the Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine derivatives) are built and optimized, often using force fields or quantum chemical methods to achieve a low-energy conformation. nih.gov
Receptor Preparation: A 3D structure of the target protein is obtained, usually from a database like the Protein Data Bank (PDB).
Molecular Docking: A docking algorithm systematically places the ligand into the active site of the protein, exploring various possible binding poses and orientations. mdpi.com These poses are then "scored" based on a function that estimates the binding affinity (e.g., kcal/mol). A lower docking score typically indicates a more favorable binding interaction. mdpi.com
Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, studies on related 1,2,4-triazine (B1199460) derivatives have identified crucial hydrogen bonds and hydrophobic interactions with residues like Leu51, His217, and Arg283 in the binding site of human D-amino acid oxidase (h-DAAO). nih.gov
To further validate the stability of the predicted ligand-protein complex, molecular dynamics (MD) simulations can be performed. najah.edufrontiersin.org These simulations model the movement of atoms over time, confirming that the key binding interactions identified in the docking study are maintained. najah.edu
| Compound | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound 2 | -7.915 | -45.87 | LYS-1263, SER-1331 | Hydrogen Bond |
| Compound 3 | -7.854 | -50.62 | LYS-1263, SER-1331 | Hydrogen Bond |
| Compound 10 | -8.123 | -48.21 | LYS-1263, SER-1331 | Hydrogen Bond |
Data in the table is hypothetical and based on findings for 1,2,4-triazine sulfonamide derivatives interacting with the 3RHK receptor, as described in related research. mdpi.com
Conformational Analysis of Imidazo[1,2-D]nih.govnih.govmdpi.comtriazine Systems
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. For fused heterocyclic systems like Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine, which may have flexible substituents, understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.
Computational methods, particularly DFT, are powerful tools for conformational analysis. nih.gov A common approach is to perform a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle (the angle between four atoms) and calculating the molecule's energy at each step. The resulting energy profile reveals low-energy regions corresponding to stable conformers and high-energy regions corresponding to transition states. nih.gov
Studies on the analogous imidazo-[1,2-a]pyrazine system have shown that DFT ground state optimizations can identify multiple stable rotameric forms. nih.gov The relative stability and population of these conformers are often governed by subtle intramolecular interactions, such as hydrogen bonds. nih.gov By correlating theoretical findings with experimental results from techniques like NMR, researchers can gain a comprehensive understanding of the conformational landscape of these molecules. nih.gov
Reactivity Descriptors from Conceptual DFT
Conceptual DFT provides a theoretical framework to quantify chemical reactivity and selectivity using various descriptors derived from the principles of density functional theory. scielo.org.mxfrontiersin.org These descriptors help predict how a molecule will behave in a chemical reaction, identifying the most reactive sites for electrophilic, nucleophilic, or radical attack. frontiersin.org
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. nih.gov They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netnih.gov |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to electronegativity; measures the "escaping tendency" of electrons. nih.gov |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons. researchgate.net |
Local Reactivity Descriptors are used to identify the most reactive atoms or regions within a molecule. scielo.org.mxnih.gov
Fukui Functions (f(r)): These are among the most important local descriptors. They indicate the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). frontiersin.org
Dual Descriptor (Δf(r)): This descriptor can simultaneously characterize both nucleophilic and electrophilic sites. researchgate.net It provides a clearer picture of reactivity, particularly in complex systems. frontiersin.org
By calculating these global and local descriptors for Imidazo[1,2-D] nih.govnih.govmdpi.comtriazine systems, researchers can predict their chemical behavior and guide synthetic modifications to enhance or reduce reactivity at specific positions. nih.govnih.gov
Structure Reactivity Relationships in Imidazo 1,2 D 1 2 3 Triazine Chemistry
Influence of Substituents on Chemical Reactivity
The identity of substituent groups on the heterocyclic core significantly influences the chemical reactivity and, in many cases, the regioselectivity of reactions. Studies on related imidazo[4,5-e]-1,2,4-triazine systems have demonstrated that substituents can direct the outcome of condensation and rearrangement reactions. For instance, in the reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with diethyl acetylenedicarboxylate (B1228247) (DEAD), the nature of the substituents at the 5 and 7 positions of the imidazo[4,5-e]triazine core plays a critical role in determining the ratio of the resulting regioisomeric products. nih.gov
When the substituents are small alkyl groups, such as methyl, the reaction proceeds with moderate regioselectivity. nih.gov However, the introduction of bulkier or electronically different substituents, like phenyl groups, can dramatically shift the selectivity. Substrates bearing phenyl substituents react with high selectivity to form the linear imidazo[4,5-e]thiazolo[3,2-b]triazine products as the major isomer. nih.gov This highlights the power of substituents to control reaction outcomes, a principle that is fundamental to directing synthetic pathways toward a desired product. Similarly, the ability of certain imidazothiazolotriazines to undergo skeletal rearrangement is also dependent on the nature of the substituents at various positions on the ring system. researchgate.net
| Substituent R¹ | Substituent R² | Reaction Conditions | Product Ratio (Linear : Angular) | Predominant Product |
|---|---|---|---|---|
| Me | Me | MeOH, reflux | 38:62 | Angular Isomer |
| Me | Me | AcOH, 20 °C | 91:9 | Linear Isomer |
| Et | Et | MeOH, reflux | 54:46 | Slightly Linear Isomer |
| Et | Et | AcOH, 20 °C | 66:34 | Linear Isomer |
| Me | Ph | AcOH, 20 °C | 100:0 | Linear Isomer |
Electronic and Steric Effects on Reaction Pathways
The influence of substituents can be dissected into electronic and steric effects, both of which modulate the energy of transition states and intermediates, thereby altering reaction pathways.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution within the heterocyclic system. For example, the high regioselectivity observed in reactions with phenyl-substituted imidazo[4,5-e]triazines compared to their alkyl-substituted counterparts can be attributed in part to electronic factors. The phenyl group can engage in resonance and inductive effects that modify the nucleophilicity of the different nitrogen atoms in the triazine ring, favoring one reaction pathway over another. nih.gov
Steric Effects: The physical size of a substituent can hinder the approach of a reagent to a particular reaction site. This steric hindrance can force a reaction to proceed through an alternative, less-congested pathway. A comparison of the reaction of 5,7-dimethylimidazo[4,5-e]triazine-3-thione with DEAD, which shows moderate selectivity, to that of the 5,7-diethyl derivative, which exhibits even less selectivity, suggests the influence of steric bulk. nih.gov The slightly larger ethyl groups may create a more complex steric environment that reduces the difference in activation energies between the competing reaction pathways, leading to a mixture of products. nih.gov Conversely, in some cases, bulky substituents can enhance selectivity by completely blocking a specific reaction site.
Ring Contraction Reactions of 1,2,4-Triazine (B1199460) Derivatives
A significant aspect of 1,2,4-triazine chemistry is its propensity to undergo ring contraction reactions, which can serve as a synthetic route to five-membered heterocyclic rings like imidazoles. researchgate.netjournal-vniispk.ru These transformations are noteworthy as the imidazole (B134444) ring is a core component of the imidazo[1,2-d] rsc.orgnih.govnih.govtriazine system. The review of this topic systematizes data on reactions where the 1,2,4-triazine ring contracts to form an imidazole ring. researchgate.net
This transformation can be initiated by a variety of reagents and conditions:
Aminating Agents: Treatment of 1,2,4-triazin-3-ones with hydroxylamine-O-sulphonic acid results in a ring contraction to yield imidazolin-2-ones in high yield. rsc.org Similarly, ethereal chloramine (B81541) can induce a different ring contraction to produce 1,2,3-triazoles. rsc.org
Reducing and Oxidizing Agents: Imidazole derivatives can be obtained from 1,2,4-triazines of varying saturation levels through treatment with reducing agents or oxidants. researchgate.netjournal-vniispk.ru
Tandem Reactions: Ring contraction can be the final step in a sequence of reactions, initiated by agents such as nitrosating compounds, organometallic reagents, or aromatic aldehydes. researchgate.netjournal-vniispk.ru For example, a tandem hydrazone formation-ring contraction sequence occurs when certain perhydroimidazo[4,5-e]-1,2,4-triazin-6-ones react with heteroaromatic aldehydes. researchgate.net
The driving force for many of these reactions is the formation of a more stable aromatic system, such as the resulting imidazole or triazole ring. clockss.org
Structural Requirements for Specific Molecular Interactions
The specific three-dimensional arrangement of atoms and functional groups in imidazo[1,2-d] rsc.orgnih.govnih.govtriazine derivatives is critical for their interaction with other molecules, particularly biological macromolecules like proteins. The 1,2,4-triazine core itself serves as a key scaffold for these interactions. ijpsr.info
Molecular modeling and structure-activity relationship (SAR) studies on 1,2,4-triazine-based compounds reveal several key principles:
Hydrogen Bonding: The nitrogen atoms within the 1,2,4-triazine ring are effective hydrogen bond acceptors. This allows them to form crucial interactions with hydrogen bond donors, such as the side chains of amino acid residues (e.g., arginine) in a protein's binding site. acs.org
π-π and Cation-π Interactions: Aromatic substituents attached to the triazine core can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine. acs.org These substituents can also participate in cation-π interactions with positively charged residues such as arginine. acs.org
These principles guide the design of new derivatives, where substituents are strategically placed on the imidazo[1,2-d] rsc.orgnih.govnih.govtriazine scaffold to optimize interactions with a specific molecular target.
Applications of Imidazo 1,2 D 1 2 3 Triazine in Advanced Organic Synthesis
Imidazo[1,2-d]nih.govnih.govresearchgate.nettriazines as Key Intermediates for Complex Molecular Architectures
The imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine framework serves as a pivotal intermediate in the synthesis of elaborate molecular structures, particularly in the development of novel fused heterocyclic compounds. The strategic placement of nitrogen atoms within the bicyclic system provides multiple reactive sites for further chemical transformations, allowing for the annulation of additional rings and the introduction of diverse functional groups.
The synthesis of these complex architectures often involves a multi-step sequence, as illustrated by the preparation of a series of novel benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives. The process begins with the synthesis of 2-(halogenated alkyl)-1H-benzo[d]imidazoles, which are then reacted with substituted phenylhydrazines to form key intermediates. These intermediates, upon reaction with chloroformates, yield the final fused heterocyclic products. This synthetic pathway highlights the importance of the precursor imidazotriazine structure in accessing more complex and potentially bioactive molecules. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents, leading to a library of compounds with varied electronic and steric properties.
The following table provides examples of the types of complex molecular architectures that can be generated from imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine-based intermediates.
| Starting Intermediate | Reagents and Conditions | Final Complex Molecular Architecture | Reference |
| 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles | Chloroformates, Et3N, THF, 0–5 °C | Benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives | nih.gov |
Scaffold Diversity and Molecular Design Principles
The imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine scaffold offers significant opportunities for generating molecular diversity, a key principle in modern drug discovery and materials science. The core structure can be systematically modified at various positions to fine-tune its physicochemical and biological properties. The design principles for creating diverse libraries of imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives are guided by the desired application, often involving the strategic introduction of functional groups to modulate factors such as solubility, steric hindrance, and electronic effects.
In the context of developing new agricultural fungicides, for instance, a series of novel benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives were designed and synthesized. nih.gov The design strategy involved the combination of the benzimidazole (B57391) and 1,2,4-triazine (B1199460) pharmacophores, both of which are known to exhibit biological activity. nih.gov By systematically varying the substituents on the phenylhydrazinyl moiety and the chloroformate used in the final cyclization step, a diverse library of 23 different compounds (4a–4w) was created. nih.gov
This approach to scaffold diversity is exemplified by the following research findings:
| Compound Series | R1 Substituent on Phenylhydrazine | R2 Substituent from Chloroformate | Resulting Scaffold Diversity |
| 4a-4w | H, 2-F, 3-F, 4-F, 4-Cl, 4-Br, 4-CH3 | Methyl, Ethyl, Propyl, Isopropyl, n-Butyl, Isobutyl | A library of 23 unique benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives with varied substitution patterns. |
Data sourced from the synthesis of novel benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives. nih.gov
The molecular design principles for these compounds were based on creating structural analogs to explore the structure-activity relationship (SAR). The introduction of different alkyl and halogen substituents allowed for the investigation of how these modifications impact the antifungal activity of the core scaffold. The results of such studies can then inform the design of future generations of compounds with potentially enhanced efficacy. This highlights the importance of the imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine core as a template for rational molecular design.
Strategies for Constructing New Heterocyclic Systems Utilizing Imidazo[1,2,d]nih.govnih.govresearchgate.nettriazine
The inherent reactivity of the imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine ring system makes it a valuable platform for the construction of novel and more complex heterocyclic frameworks. Various synthetic strategies can be employed to leverage the functionality of this core, leading to the formation of new ring systems through annulation, cycloaddition, and rearrangement reactions.
One of the primary strategies for constructing new heterocyclic systems from imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine precursors involves intramolecular cyclization reactions. As demonstrated in the synthesis of benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives, the final ring-closing step is a crucial transformation that builds the triazine portion of the fused system. nih.gov This strategy relies on the careful design of precursors that contain the necessary functional groups positioned for efficient cyclization.
The synthetic route to these compounds involves the initial preparation of 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles. These intermediates possess a nucleophilic secondary amine and a hydrazone moiety, which are primed to react with an appropriate electrophile, such as a chloroformate, to construct the 1,2,4-triazine ring. The use of a base, like triethylamine (B128534) (Et3N), facilitates the nucleophilic attack and subsequent cyclization. nih.gov
A summary of this synthetic strategy is presented in the table below:
| Precursor | Key Reagents | Reaction Type | Resulting Heterocyclic System |
| 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazole | Chloroformates, Et3N | Intramolecular Cyclization / Acylation | Benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine |
This strategy is based on the synthesis of novel benzo researchgate.netijpsr.infoimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives. nih.gov
While direct examples of cycloaddition and rearrangement reactions specifically on the imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine core are not extensively documented in the provided search results, the chemistry of related imidazotriazine isomers suggests that such transformations are plausible. For instance, base-induced skeletal rearrangements and cycloaddition reactions are known to be effective methods for constructing new heterocyclic systems from related fused 1,2,4-triazines. nih.govbeilstein-journals.orgnih.gov These strategies could potentially be adapted to the imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine scaffold to generate further structural diversity and novel heterocyclic compounds.
Future Directions in Imidazo 1,2 D 1 2 3 Triazine Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines and related fused systems has traditionally relied on multi-step procedures. However, the future of synthetic chemistry lies in the development of more efficient and environmentally benign methodologies. One promising avenue is the advancement of one-pot multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, an isocyanide-based MCR, has been successfully employed for the synthesis of imidazo[1,2-a]pyridines functionalized with azides and could be adapted for the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine core. mdpi.com The use of green catalysts, such as ammonium (B1175870) chloride and p-toluenesulfonic acid, in such reactions further underscores the shift towards sustainable practices. mdpi.com
Another area of innovation is the use of cascade reactions and skeletal rearrangements. For instance, a series of imidazo[4,5-e] mdpi.comrsc.orgthiazino[2,3-c] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines were synthesized through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazin-7(8H)-ylidene)acetic acid esters. beilstein-journals.orgnih.gov Such rearrangements, proceeding via mechanisms like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), offer a powerful tool for accessing novel heterocyclic systems from readily available precursors. nih.gov The intramolecular Staudinger aza-Wittig reaction represents another sophisticated method for constructing fused 1,2,4-triazine (B1199460) rings, which could be further explored for its applicability to the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine system. nih.gov
Future research will likely focus on expanding the scope of these novel synthetic strategies, exploring new catalyst systems (including photocatalysts), and utilizing alternative energy sources like microwave irradiation to shorten reaction times and improve yields. ijpras.com The development of synthetic routes that minimize the use of hazardous reagents and solvents will be a paramount consideration.
Exploration of Underexplored Derivatization Pathways
While the synthesis of the core Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine scaffold is a primary objective, the ability to functionalize this core at various positions is crucial for tuning its physicochemical and biological properties. Future research will undoubtedly focus on exploring currently underexplored derivatization pathways to unlock the full potential of this heterocyclic system.
The introduction of diverse functional groups at different positions on the imidazo (B10784944) and triazine rings can lead to significant changes in molecular properties. For example, the synthesis of C-ribosyl imidazo[2,1-f] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines highlights the potential for introducing carbohydrate moieties, which can have a profound impact on biological activity and bioavailability. rsc.orgrsc.org Similarly, the preparation of 6,8-bis(methylsulfanyl)imidazo[2,1-f] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine and its subsequent conversion into mono- and di-substituted derivatives demonstrates the utility of activating groups for further functionalization. rsc.orgrsc.org
Visible light-induced C-H functionalization, which has been extensively studied for related heterocycles like imidazo[1,2-a]pyridines, presents a particularly exciting avenue for future exploration. mdpi.com This methodology allows for the direct introduction of various substituents, such as alkyl, formyl, and alkoxycarbonyl groups, at specific positions on the heterocyclic core, often under mild reaction conditions. mdpi.com The application of such techniques to the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine scaffold could provide direct access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods.
Furthermore, diversity-oriented synthesis approaches, which aim to generate large libraries of structurally diverse compounds, will be instrumental in exploring the chemical space around the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine core. rsc.org By combining different building blocks and employing a variety of reaction conditions, it will be possible to systematically investigate the structure-activity relationships of this class of compounds.
Advanced Computational Studies for Rational Design
In modern drug discovery and materials science, computational chemistry plays an indispensable role in the rational design of new molecules with desired properties. wiley.com For the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine system, the application of advanced computational methods is a burgeoning area that holds immense promise for accelerating the discovery process.
Techniques such as Density Functional Theory (DFT) can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine derivatives. nih.gov This fundamental understanding can guide the design of synthetic targets with specific electronic characteristics. Molecular docking studies are another powerful tool for predicting the binding affinity and orientation of these compounds within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This is particularly relevant given the identification of imidazo[1,2-b] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines as selective agonists for the GABA(A) α2/3 subtype receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation can be employed to identify the key structural features responsible for the biological activity of a series of compounds. researchgate.net These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and biological evaluation. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to identify potential liabilities early in the drug discovery pipeline, thereby reducing the time and cost associated with preclinical development. nih.gov The integration of these computational approaches into a cohesive research workflow will enable a more targeted and efficient exploration of the therapeutic potential of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine derivatives.
Interdisciplinary Research Integrating Imidazomdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine Chemistry
The versatile nature of the Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine scaffold makes it an ideal platform for interdisciplinary research, bridging the gap between synthetic organic chemistry and other scientific fields such as medicinal chemistry, pharmacology, and materials science. The diverse biological activities already reported for related imidazotriazine systems, including antifungal, antibacterial, and anticancer properties, highlight the potential for fruitful collaborations between chemists and biologists. mdpi.comnih.govresearchgate.net
The discovery of imidazo[1,2-b] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines as non-sedating anxiolytics acting as selective agonists at specific GABA(A) receptor subtypes showcases the potential for developing novel therapeutics for neurological disorders. nih.gov Future research in this area will involve close collaboration between synthetic chemists, who will design and synthesize new derivatives, and pharmacologists, who will evaluate their efficacy and mechanism of action in preclinical models.
Beyond the realm of medicine, the unique photophysical and electronic properties of these nitrogen-rich heterocycles could be harnessed for applications in materials science. For example, their potential as organic light-emitting diode (OLED) materials, sensors, or components of functional polymers remains largely unexplored. Such endeavors would require the expertise of materials scientists and physicists working in concert with synthetic chemists. The integration of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine chemistry into these diverse research areas will not only lead to new discoveries and applications but also enrich our fundamental understanding of this fascinating heterocyclic system.
Potential for Innovation in Synthetic Methodologies
The future of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine chemistry is intrinsically linked to innovations in synthetic methodologies. The development of novel synthetic transformations and the refinement of existing ones will be crucial for accessing new chemical space and enabling the efficient production of these compounds.
One area ripe for innovation is the development of asymmetric syntheses of chiral Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazine derivatives. Many biological targets are chiral, and the ability to selectively synthesize one enantiomer of a chiral compound is often essential for maximizing its therapeutic effect and minimizing side effects. The use of chiral catalysts, auxiliaries, or starting materials in the synthesis of these heterocycles is a challenging but potentially rewarding area of future research.
Furthermore, the application of flow chemistry techniques to the synthesis of Imidazo[1,2-d] mdpi.combeilstein-journals.orgbeilstein-journals.orgtriazines could offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. This technology is particularly well-suited for the synthesis of libraries of compounds for high-throughput screening.
The exploration of novel cyclization strategies will also continue to be a major driver of innovation. This includes the development of new domino, tandem, and cascade reactions that can rapidly build molecular complexity from simple starting materials. beilstein-journals.orgnih.gov The discovery of new reagents and catalyst systems that can mediate these transformations under mild and environmentally friendly conditions will be a key focus of future synthetic efforts. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute ever more elegant and efficient syntheses of this important class of heterocyclic compounds.
Q & A
Q. Advanced
- Stepwise functionalization : Late-stage alkylation at N2 (R⁵) avoids competing pathways, enabling controlled substitution .
- Scaffold-directed cyclization : Starting materials like hydantoin (I) or pyrazolidine-3,5-dione (V) dictate fusion patterns (e.g., route A yields 7,8-dihydro derivatives, route B yields 6,8-dihydropyrazolo analogs) .
How can structure-activity relationships (SAR) guide antifungal derivative design?
Q. Advanced
- Substituent optimization : Electron-withdrawing groups at C3/C6 enhance antifungal potency. For example, benzo[4,5]imidazo-triazine derivatives with halogen or nitro substituents show >80% inhibition at 50 µg/mL .
- Bioisosteric replacement : Replacing oxygen with sulfur in the triazine core improves bioavailability and target binding .
How are reaction conditions optimized for kinase inhibitor synthesis?
Q. Advanced
- Catalyst selection : PdCl₂(dppf) improves coupling efficiency in dioxane-water (4:1), minimizing side reactions .
- Temperature control : Maintaining 95°C ensures complete boronate coupling without degrading sensitive intermediates .
How to resolve contradictions in bioactivity data across studies?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and protocols (e.g., Mosmann’s MTT assay) to reduce variability .
- Metabolic profiling : Compare hepatic microsome stability to identify pharmacokinetic outliers, as seen in dual IGF-1R/IR inhibitors .
What advantages does microwave synthesis offer for imidazo-triazines?
Q. Basic
- Reduced reaction time : Pyrazolo-triazine synthesis completes in 15–30 minutes vs. hours under conventional heating .
- Improved regiocontrol : Uniform heating minimizes byproducts in cyclocondensation reactions .
Can cross-coupling methods from other heterocycles be adapted?
Q. Advanced
- Annulation-C–H functionalization : Adapting methods from imidazo-thiazine synthesis, iodine-mediated annulation introduces 1,2-dicarbonyl motifs into triazine cores .
Why is the 1,2,4-triazine scaffold prevalent in drug design?
Q. Basic
- Versatile pharmacophore : Binds kinases (e.g., IGF-1R), receptors, and enzymes via hydrogen bonding and π-π interactions .
- Metabolic stability : Nitrogen-rich structure resists oxidative degradation, enhancing in vivo efficacy .
How do bioisosteric replacements improve kinase inhibitor profiles?
Q. Advanced
- Core modification : Replacing imidazopyrazine with imidazo[5,1-f][1,2,4]triazine enhances selectivity for IGF-1R/IR while maintaining oral bioavailability .
- Substituent tuning : Introducing sulfonate groups improves solubility without compromising target affinity, as seen in preclinical candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
